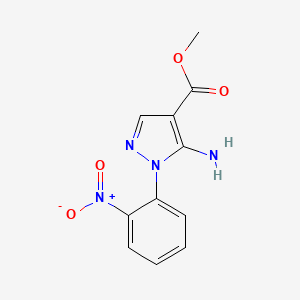

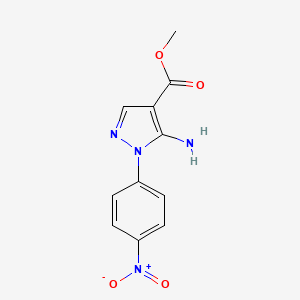

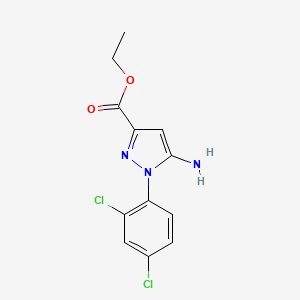

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, commonly referred to as EDPC, is a compound used in various scientific and laboratory applications. It is a white crystalline powder that is soluble in water and organic solvents. EDPC is an important tool in the synthesis of various organic compounds, and has been used in a variety of research applications.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activity

A series of compounds synthesized from ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate exhibited significant antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Heterocyclic Compounds

This compound has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its utility in creating heterocyclic compounds with potential applications in various fields (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Efficient Synthesis Under Ultrasound Irradiation

A method for synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation resulted in high regioselectivity and significant reduction in reaction times (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Cross-Coupling Reactions

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate was utilized in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles. This showcases its potential in organic synthesis and pharmaceutical research (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Crystal Structure and Bioassays

The crystal structure of a compound synthesized from ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate was determined, showing potential for fungicidal and plant growth regulation activities (Minga, 2005).

Synthesis of Novel Fluorescent Molecules

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, synthesized from the compound , was found to be a novel fluorescent molecule, indicating its potential in the development of new fluorophores (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

Corrosion Inhibition

Pyrazole derivatives, synthesized from ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, have been used as corrosion inhibitors for mild steel, useful in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Mecanismo De Acción

Target of Action

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .

Mode of Action

Pyrazole derivatives are generally known to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways related to these diseases .

Result of Action

Given its antileishmanial and antimalarial activities, it can be inferred that it has significant effects at the molecular and cellular levels in these diseases .

Propiedades

IUPAC Name |

ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)9-6-11(15)17(16-9)10-4-3-7(13)5-8(10)14/h3-6H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSHVKJAEYNIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)